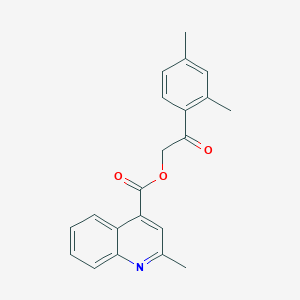
2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoline ring system, which is fused with a carboxylate ester group and a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized via the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Next, the 2,4-dimethylphenyl group is introduced through a Friedel-Crafts acylation reaction. This step involves the reaction of 2,4-dimethylbenzoyl chloride with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Finally, the esterification of the carboxylic acid group with 2-oxoethyl alcohol is carried out using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 3-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The quinoline ring system is known to intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-quinolinecarboxylate: Lacks the 2,4-dimethylphenyl group, making it less hydrophobic.
2-(2,4-Dimethylphenyl)-4-quinolinecarboxylate: Similar structure but without the 2-oxoethyl group.
Uniqueness
2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate is unique due to the presence of both the 2,4-dimethylphenyl group and the 2-oxoethyl ester group, which may enhance its biological activity and specificity compared to other quinoline derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
[2-(2,4-dimethylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-13-8-9-16(14(2)10-13)20(23)12-25-21(24)18-11-15(3)22-19-7-5-4-6-17(18)19/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLXYXPPMJBOON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



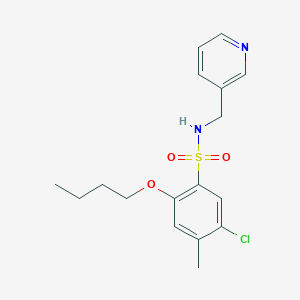
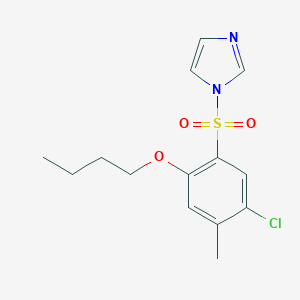
![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B497683.png)
![2-Butoxy-5-chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B497684.png)
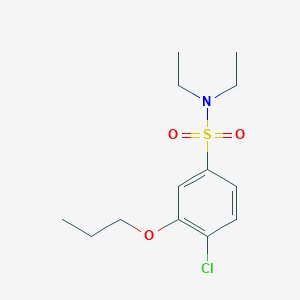
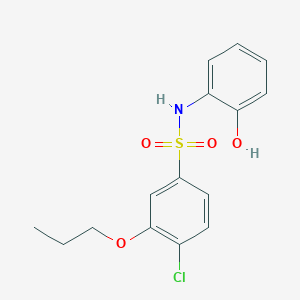
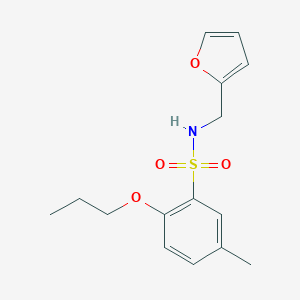

amine](/img/structure/B497696.png)

![Ethyl 4-[(4-bromo-3-propoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497701.png)
